Methyl 7-(2-formyl-1H-imidazol-1-yl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(2-formyl-1H-imidazol-1-yl)heptanoate is a chemical compound that features an imidazole ring, a formyl group, and a heptanoate ester. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 . The ester group can be introduced through esterification reactions using methanol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-formyl-1H-imidazol-1-yl)heptanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Nitrated or halogenated imidazole derivatives
Scientific Research Applications
Methyl 7-(2-formyl-1H-imidazol-1-yl)heptanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-(2-formyl-1H-imidazol-1-yl)heptanoate is largely dependent on its interaction with biological targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Methyl 7-(2-formyl-1H-imidazol-1-yl)heptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity . The presence of both a formyl group and an ester group in the same molecule allows for diverse chemical transformations and applications .
Properties
CAS No. |
66115-72-8 |
---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 7-(2-formylimidazol-1-yl)heptanoate |
InChI |
InChI=1S/C12H18N2O3/c1-17-12(16)6-4-2-3-5-8-14-9-7-13-11(14)10-15/h7,9-10H,2-6,8H2,1H3 |
InChI Key |
VATULKFIGVYHEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCN1C=CN=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.